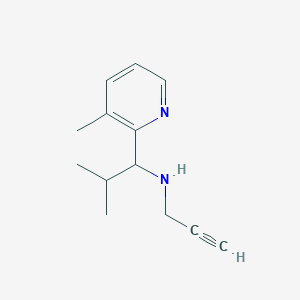

2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

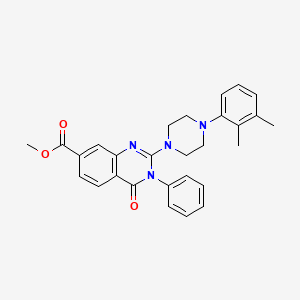

The compound “2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring, on the other hand, is planar and aromatic .Scientific Research Applications

Organometallic Chemistry and Catalysis

Research in organometallic chemistry has explored the synthesis and characterization of low-valent metal complexes stabilized by aminopyridinato ligands. For example, a study on chromium methyl complexes synthesized through both reductive alkylation and oxidative addition processes highlighted the flexibility of aminopyridinato ligands in facilitating metal-ligand interactions and the potential for such complexes in catalysis (Noor, Schwarz, & Kempe, 2015). Similarly, trialkyltantalum complexes stabilized by aminopyridinato ligands were synthesized, demonstrating potential applications in polymerization and catalysis due to their stability and unique electronic structures (Noor, Kretschmer, & Kempe, 2006).

Structural Chemistry

In structural chemistry, the characterization of polymorphs and derived structures from aminopyridine-based compounds offers insights into intermolecular interactions, hydrogen bonding patterns, and crystal packing. For instance, the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles provided a detailed look at their hydrogen bonding and molecular packing, which could inform the design of materials with specific properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Materials Science

In materials science, the intercalation behavior of aromatic heterocyclic amines into α-titanium hydrogen phosphate was studied, revealing the potential of such compounds in modifying the interlayer spacing of inorganic matrices for applications in catalysis, separation, and sensor technologies (Nunes & Airoldi, 1999).

Advanced Synthesis Techniques

Research has also focused on developing advanced synthesis techniques involving aminopyridine derivatives. For example, palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation demonstrated the versatility of aminopyridinato complexes in facilitating complex transformations, which could be applied in pharmaceutical synthesis and the modification of biologically active compounds (Hernando et al., 2016).

Future Directions

The future of “2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine” and similar compounds lies in their potential use in drug discovery. Pyrrolidine and pyridine derivatives are valuable scaffolds in medicinal chemistry, and new synthetic strategies and applications are continually being developed .

properties

IUPAC Name |

2-methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-5-8-14-12(10(2)3)13-11(4)7-6-9-15-13/h1,6-7,9-10,12,14H,8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJRBLHXUNLBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(C)C)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)

![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)